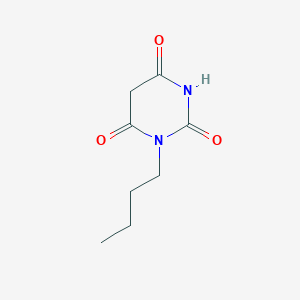

1-Butyl-1,3-diazinane-2,4,6-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJDKUILXQYCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406094 | |

| Record name | SBB038952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49589-33-5 | |

| Record name | SBB038952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1,3 Diazinane 2,4,6 Trione and Analogous N Substituted Diazinane Triones

Established Synthetic Pathways to the 1,3-Diazinane-2,4,6-trione Scaffold

The foundational structure of 1-Butyl-1,3-diazinane-2,4,6-trione is the 1,3-diazinane-2,4,6-trione ring, commonly known as barbituric acid. pschemicals.com The synthesis of this core scaffold is a well-documented process in organic chemistry, primarily achieved through condensation reactions.

Cyclization Reactions via Condensation Approaches (e.g., Malonic Acid Derivatives with Urea (B33335) Derivatives)

The most traditional and widely employed method for constructing the 1,3-diazinane-2,4,6-trione ring is the condensation reaction between a malonic acid derivative and a urea derivative. slideshare.net In the archetypal synthesis of the parent compound, barbituric acid, diethyl malonate is reacted with urea. slideshare.net This reaction is typically facilitated by a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the diethyl malonate to form a reactive enolate. The enolate then undergoes nucleophilic acyl substitution with urea, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. slideshare.net

For the synthesis of an N-substituted derivative like this compound, this pathway can be adapted by using an appropriately substituted urea. The condensation of diethyl malonate with N-butylurea would, in principle, yield the target molecule directly. chemsrc.com

Table 1: Examples of Condensation Reactions for Scaffold Synthesis

| Malonic Acid Derivative | Urea Derivative | Base/Catalyst | Product |

| Diethyl malonate | Urea | Sodium Ethoxide | 1,3-Diazinane-2,4,6-trione (Barbituric Acid) slideshare.net |

| Diethyl malonate | N-Butylurea | Not specified | This compound chemsrc.com |

| Diethyl 2-ethyl-2-phenylmalonate | Urea | Not specified | 5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione (Phenobarbital) wikipedia.org |

One-Pot, Multi-Component Reaction Strategies

Modern synthetic chemistry increasingly favors one-pot, multi-component reactions (MCRs) due to their efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of barbituric acid derivatives. mdpi.com These reactions often involve the combination of an aldehyde, barbituric acid (or a precursor), and another component in a single reaction vessel to generate complex molecules. mdpi.com For instance, three-component reactions of barbituric acid, an amine, and an aldehyde can produce pyrido-pyrimidine derivatives. mdpi.com While many reported MCRs focus on derivatization at the C5 position rather than the initial scaffold synthesis from acyclic precursors, they represent a powerful strategy for creating diverse libraries of analogous compounds. mdpi.com

Regioselective N-Alkylation Protocols for this compound Synthesis

An alternative to using N-substituted ureas in the initial cyclization is the direct alkylation of the pre-formed 1,3-diazinane-2,4,6-trione ring. This approach requires careful control of regioselectivity. The barbituric acid ring system has two acidic N-H protons and can exist in several tautomeric forms, presenting multiple potential sites for alkylation (N1, N3, and O-alkylation). mdpi.com

Achieving regioselective N-alkylation to produce this compound (an N1-substituted product) is a significant challenge. The outcome of the alkylation reaction is highly dependent on factors such as the choice of base, the nature of the alkylating agent (e.g., butyl bromide or iodide), solvent, and reaction temperature. mdpi.com For example, different conditions can favor mono-alkylation at N1, di-alkylation at N1 and N3, or O-alkylation. While specific protocols for the N1-butylation of barbituric acid are not extensively detailed in general literature, principles from the alkylation of similar heterocyclic systems can be applied. nih.govresearchgate.net

Strategies for Derivatization at the C5 Position and Other Ring Modifications in Diazinane-Triones

The C5 position of the 1,3-diazinane-2,4,6-trione ring is of particular synthetic interest. The methylene (B1212753) group at C5 is flanked by two carbonyl groups, making its protons acidic and the carbon nucleophilic. jetir.org This reactivity is widely exploited for further derivatization.

A primary method for C5 modification is the Knoevenagel condensation reaction. jetir.org Barbituric acid readily reacts with various aromatic or aliphatic aldehydes, typically under catalytic conditions, to yield 5-arylidine or 5-alkylidene derivatives. jetir.org These derivatives are important intermediates and have been the subject of extensive research. Substituents at the C5 position are known to be critical for the biological activity of many barbiturates. jetir.orgarcjournals.orggatech.edu

Beyond simple condensation, the C5-position can be involved in other transformations. For instance, alkylidene barbiturates can participate in cycloaddition reactions to form complex spiro-compounds. mdpi.com It is also possible to introduce substituents at C5 via malonic ester synthesis prior to the initial ring-closing condensation, as seen in the synthesis of phenobarbital (B1680315). wikipedia.org

Table 2: Examples of C5-Position Derivatization Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product Type |

| Barbituric Acid | Aromatic Aldehyde | Knoevenagel Condensation | Grinding, Sodium Acetate | 5-Arylidine Barbituric Acid |

| Barbituric Acid | Aromatic Aldehyde | Knoevenagel Condensation | Microwave Irradiation jetir.orgarcjournals.org | 5-Arylidine Barbituric Acid jetir.orgarcjournals.org |

| Alkylidene Barbiturate (B1230296) | Isothiocyanate | (3+2) Cycloaddition | Amine catalyst mdpi.com | Spiro-compound mdpi.com |

Investigation of Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of barbituric acid and its derivatives to minimize environmental impact. jetir.org These efforts focus on reducing the use of hazardous organic solvents, lowering energy consumption, and improving reaction efficiency. jetir.org

Several green synthetic protocols have been reported:

Solvent-Free Reactions: The Knoevenagel condensation between barbituric acid and aldehydes has been successfully performed using a grinding method at room temperature without any solvent. jetir.orgjetir.org This approach is simple, reduces pollution, and often leads to high yields in short reaction times.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. arcjournals.org For the synthesis of barbiturate derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. arcjournals.org

Aqueous Media: Conducting reactions in water is a key goal of green chemistry. jetir.org Several synthetic procedures for barbituric acid derivatives have been adapted to use water as the solvent, avoiding the need for volatile and often toxic organic solvents. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Schiff Base Derivatives of Barbituric Acid

| Compound | Method | Time (min) | Yield (%) |

| 2a | Conventional | 120 | 60 |

| 2a | Microwave | 2 | 90 |

| 2b | Conventional | 120 | 65 |

| 2b | Microwave | 2 | 93 |

| 2c | Conventional | 180 | 60 |

| 2c | Microwave | 3 | 90 |

| Data adapted from a study on microwave-assisted synthesis. arcjournals.org |

Chemical Reactivity and Transformation Pathways of 1 Butyl 1,3 Diazinane 2,4,6 Trione

Oxidative Transformations and Mechanistic Elucidation

The oxidative metabolism of barbiturates, including N-alkylated derivatives like 1-Butyl-1,3-diazinane-2,4,6-trione, primarily involves the alkyl side chains. In phase I metabolism, the alkyl groups are typically oxidized at the ω or ω-1 positions of the carbon chain, leading to the formation of primary or secondary alcohols, respectively. nih.gov Further oxidation of the primary alcohol can yield a carboxylic acid. nih.gov

For this compound, this would involve the oxidation of the butyl group. The mechanistic pathway is generally understood to be catalyzed by cytochrome P450 (CYP) isoenzymes. mdpi.com The process begins with the hydroxylation of the carbon atom on the butyl chain. This hydroxylated intermediate can then undergo further transformations. While specific studies on this compound are not extensively documented, the general metabolic pathways for N-alkyl barbiturates provide a strong model for its oxidative behavior. nih.gov

Table 1: Potential Oxidative Transformation Products of this compound

| Reactant | Oxidizing Agent/Condition | Major Products |

| This compound | Cytochrome P450 enzymes | 1-(4-hydroxybutyl)-1,3-diazinane-2,4,6-trione, 1-(3-hydroxybutyl)-1,3-diazinane-2,4,6-trione |

| 1-(4-hydroxybutyl)-1,3-diazinane-2,4,6-trione | Further oxidation | 1-(3-carboxypropyl)-1,3-diazinane-2,4,6-trione |

Reductive Processes and Product Characterization

The reduction of the carbonyl groups within the 1,3-diazinane-2,4,6-trione ring can be achieved using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org In the reduction of amides and related structures, LiAlH₄ is a potent reagent capable of reducing the carbonyl functionalities. libretexts.org The reduction of the cyclic amide-like structures in the diazinane ring would likely lead to the corresponding amines.

The general mechanism for the reduction of amides with LiAlH₄ involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. libretexts.org Given the presence of three carbonyl groups in this compound, the extent of reduction would depend on the reaction conditions, including the stoichiometry of the reducing agent. Partial reduction could potentially yield hydroxylated intermediates, while complete reduction would lead to a fully saturated heterocyclic amine.

Table 2: Potential Reductive Transformation Products of this compound

| Reactant | Reducing Agent | Potential Products |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-Butyl-1,3-diazinane (complete reduction), Hydroxylated intermediates (partial reduction) |

Nucleophilic and Electrophilic Substitution Reactions on the Diazinane Core

The diazinane core of this compound is susceptible to nucleophilic attack, particularly at the C5 position. The hydrogens on the C5 methylene (B1212753) group are acidic due to the flanking carbonyl groups, allowing for deprotonation to form a nucleophilic carbanion. mdpi.com This anion can then react with various electrophiles.

N-alkylation, such as the presence of the butyl group in this compound, can influence the nucleophilicity of the molecule. The electron-donating nature of the alkyl group can increase the electron density on the ring, potentially affecting its reactivity. mdpi.comauburn.edu

Electrophilic substitution on the nitrogen atoms of the diazinane ring is also a key reaction, often utilized in the synthesis of N-substituted barbiturates. nih.gov However, in the case of this compound, one of the nitrogen atoms is already substituted. The remaining N-H proton is acidic and can be removed by a base, allowing for subsequent reaction with an electrophile.

Hydrolytic and Other Degradative Studies under Controlled Chemical Conditions

The hydrolytic stability of barbiturates, including N-substituted derivatives, is a critical aspect of their chemical profile. The hydrolysis of the diazinane ring can occur under both acidic and basic conditions, leading to ring-opening. nih.govrsc.org

Under basic conditions, the hydrolysis of barbituric acid has been shown to be a pseudo-first-order reaction. rsc.org The mechanism involves the attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the cleavage of the amide bond and the formation of a malonuric acid derivative. rsc.org The presence of an N-substituent can affect the rate of hydrolysis. For instance, N-methylation has been shown to increase the durability of the compound compared to its non-methylated counterpart in some thiobarbiturates. researchgate.net

Acid-catalyzed hydrolysis also leads to the degradation of the diazinane ring. jcsp.org.pk The rate of hydrolysis is dependent on the pH of the solution. nih.gov Studies on phenobarbital (B1680315) N-glucosides have shown that degradation occurs via hydroxide ion attack on both the undissociated and monoanionic forms of the molecule. nih.gov

Table 3: Hydrolytic Degradation of this compound

| Condition | Degradation Pathway | Primary Products |

| Basic (e.g., NaOH solution) | Nucleophilic attack by OH⁻ on a carbonyl carbon, leading to ring opening. | N-Butylmalonuric acid |

| Acidic (e.g., HCl solution) | Acid-catalyzed hydrolysis of amide bonds. | N-Butylurea and malonic acid |

Reactivity Profile of the Butyl Substituent and its Influence on the Diazinane Ring

The butyl substituent at the N1 position primarily influences the physicochemical properties of the molecule, such as its lipophilicity and solubility. This, in turn, can affect its reactivity and biological interactions. The electron-donating inductive effect of the butyl group can increase the electron density on the adjacent nitrogen atom and, to a lesser extent, within the diazinane ring. auburn.edu

This increased electron density can have several consequences for the reactivity of the diazinane ring:

Acidity: The N-H proton at the N3 position is expected to be slightly less acidic compared to the corresponding proton in unsubstituted barbituric acid due to the electron-donating nature of the butyl group. auburn.edu

Nucleophilicity: The increased electron density may enhance the nucleophilicity of the ring, particularly the nitrogen atoms, in certain reactions. mdpi.com

Stability: The presence of the N-butyl group can influence the stability of the diazinane ring towards hydrolysis. As observed with N-methylation in some thiobarbiturates, N-alkylation can increase the compound's durability. researchgate.net

The butyl group itself is relatively inert to many chemical transformations under conditions that would affect the diazinane ring. However, as mentioned in the oxidative transformations section, it is the primary site of metabolic oxidation. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 Butyl 1,3 Diazinane 2,4,6 Trione

Single Crystal X-ray Diffraction Investigations

While a specific single-crystal X-ray diffraction study for 1-Butyl-1,3-diazinane-2,4,6-trione is not publicly available, extensive crystallographic data from analogous barbituric acid derivatives allow for a precise and scientifically grounded inference of its molecular geometry and conformational behavior. researchgate.net Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous determination of the three-dimensional structure of crystalline compounds by analyzing the diffraction pattern of an X-ray beam interacting with the crystal lattice. youtube.comyoutube.com

The molecular structure of this compound consists of a central 1,3-diazinane-2,4,6-trione ring with a butyl group attached to one of the nitrogen atoms. Based on data from related barbiturate (B1230296) structures, the bond lengths and angles within the heterocyclic ring can be predicted with a high degree of confidence.

The 1,3-diazinane ring is a six-membered heterocycle containing two nitrogen atoms and four carbon atoms. Three of the carbon atoms are part of carbonyl groups (C=O). The bond parameters are influenced by the hybridization of the atoms and the electron-withdrawing nature of the carbonyl groups.

Below is an interactive table of predicted bond lengths and angles for this compound, derived from crystallographic data of analogous compounds.

| Bond/Angle | Atoms Involved | Predicted Value (Å/°) |

| Bond Length | C2-N1 | ~1.38 |

| C2-N3 | ~1.38 | |

| C4-N3 | ~1.37 | |

| C4-C5 | ~1.51 | |

| C6-N1 | ~1.37 | |

| C6-C5 | ~1.51 | |

| C=O (at C2) | ~1.21 | |

| C=O (at C4) | ~1.22 | |

| C=O (at C6) | ~1.22 | |

| N1-C(butyl) | ~1.48 | |

| Bond Angle | N1-C2-N3 | ~116 |

| C2-N3-C4 | ~124 | |

| N3-C4-C5 | ~118 | |

| C4-C5-C6 | ~110 | |

| C5-C6-N1 | ~118 | |

| C6-N1-C2 | ~124 |

Note: These values are approximations based on published data for structurally related barbiturates and may vary slightly in the actual molecule.

Six-membered rings are not typically planar due to ring strain. To alleviate this, they adopt puckered conformations. libretexts.org While cyclohexane (B81311) famously adopts chair and boat conformations, five- and six-membered rings with some degree of unsaturation or heteroatoms, like the 1,3-diazinane-2,4,6-trione ring, often favor an "envelope" conformation. chemistrytalk.orgsaskoer.calibretexts.org

In an envelope conformation, five of the ring atoms lie in a single plane, while the sixth atom is puckered out of this plane, similar to the flap of an envelope. chemistrytalk.orgsaskoer.calibretexts.org This conformation reduces torsional strain by staggering some of the bonds that would be eclipsed in a planar arrangement. libretexts.org For the 1,3-diazinane-2,4,6-trione ring, it is likely that the C5 atom, which is sp³-hybridized and bonded to two other carbon atoms and two hydrogen atoms (in the parent acid), is the atom that puckers out of the plane formed by the other five atoms of the ring. This puckering helps to minimize steric hindrance and achieve a more stable energetic state.

The introduction of a butyl group at the N1 position of the 1,3-diazinane-2,4,6-trione ring does not create a chiral center in the traditional sense, as the nitrogen atom is not bonded to four different groups. However, the concept of chirality can extend to rotational isomers, also known as atropisomers. Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated.

In N-substituted barbiturates, the rotation around the N-C(butyl) bond could potentially be restricted, leading to different stable conformations of the butyl group relative to the diazinane ring. While this is less common for a flexible butyl group compared to bulkier substituents, studies on N-methylated chiral barbiturates have shown that stereoselective differences in binding to proteins can occur, indicating that the orientation of the N-alkyl group can have significant biological implications. nih.gov Furthermore, the presence of a substituent on the ring, in addition to the N-butyl group, could introduce a chiral center, leading to enantiomers and diastereomers. nih.govacs.org

Solution-Phase Conformational Dynamics Studies

The conformation of a molecule can differ between the solid state and in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of molecules in solution. nih.govacdlabs.com Studies on barbituric acid derivatives have utilized ³J (¹³C, ¹H) NMR to probe their solution conformations. rti.org

For this compound in solution, it is expected that the 1,3-diazinane ring would be in a state of dynamic equilibrium, likely interconverting between different envelope conformations. The butyl group would also exhibit rotational freedom around the N-C bond. The rate of these conformational changes would be temperature-dependent.

NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, could provide information about the through-space proximity of protons, helping to elucidate the preferred orientation of the butyl group relative to the heterocyclic ring in solution. Variable temperature NMR experiments could also be employed to study the energy barriers associated with ring inversion and bond rotation.

Comprehensive Spectroscopic Characterization Methodologies for 1 Butyl 1,3 Diazinane 2,4,6 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1-Butyl-1,3-diazinane-2,4,6-trione reveals the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, protons closer to electronegative atoms like nitrogen and oxygen will appear at a higher chemical shift (downfield).

In a typical ¹H NMR spectrum of this compound, the protons of the butyl group exhibit characteristic splitting patterns and chemical shifts. The terminal methyl (CH₃) protons appear as a triplet, while the adjacent methylene (B1212753) (CH₂) protons appear as a multiplet. The methylene group directly attached to the nitrogen atom of the diazinane ring is the most deshielded among the butyl protons due to the inductive effect of the nitrogen atom.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂CH₂CH₂CH ₃ | 1.35 | t | 7.2 |

| NCH₂ | 3.12 | q | |

| CH₂CH ₂ | 1.65 | m | |

| CH ₂CH₃ | 1.42 | m |

Note: Data acquired in DMSO-d₆ at 400 MHz. The multiplicity is abbreviated as t = triplet, q = quartet, m = multiplet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The carbonyl carbons of the trione (B1666649) ring are expected to appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the butyl group will have chemical shifts in the typical aliphatic region.

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. chemsrc.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the butyl chain, confirming their sequence. chemsrc.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. chemicalbook.com An HSQC spectrum of the title compound would show a cross-peak for each C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. nih.gov HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the diazinane ring. nih.gov For instance, correlations would be expected between the N-CH₂ protons and the adjacent carbonyl carbons (C4 and C6), as well as the other carbons in the butyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups. These typically appear in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the diazinane ring would also be observable, usually as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the butyl group would be found around 2850-3000 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3190 |

| C=O | Stretch | 1705 |

Note: Data acquired using KBr pellet.

Raman spectroscopy, which relies on changes in the polarizability of a molecule during vibration, would provide complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C bonds of the butyl chain might show more prominent signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The this compound molecule contains carbonyl groups, which have non-bonding electrons (n) and pi (π) electrons. The likely electronic transitions for this molecule would be n → π* and π → π* transitions. The n → π* transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions. The conjugated system of the trione moiety would influence the energy of these transitions. The λmax (wavelength of maximum absorbance) would be characteristic of the chromophore system present in the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecular ion would undergo fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would involve the loss of the butyl group, as well as cleavages of the diazinane ring. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Computational Chemistry and Theoretical Investigations of 1 Butyl 1,3 Diazinane 2,4,6 Trione

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-Butyl-1,3-diazinane-2,4,6-trione. These methods offer a detailed understanding of the molecule's electronic landscape and geometric parameters.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

Theoretical studies on barbituric acid and its derivatives have established that the keto-tautomer is the most stable form in the gas phase and in solution. nih.govresearchgate.net Geometry optimization calculations, often performed using methods like B3LYP with a 6-31G(d,p) basis set, confirm the stable conformation of the molecule. niscpr.res.in

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. wikipedia.orgossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, stability, and optical properties. wikipedia.orgossila.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net For barbituric acid derivatives, the HOMO is often localized on the barbiturate (B1230296) ring, while the LUMO's position can vary depending on the substituents. mdpi.com The calculated HOMO and LUMO energies are crucial for understanding charge transfer within the molecule. niscpr.res.in

Table 1: Calculated Electronic Properties of Barbituric Acid Derivatives

| Property | Description |

| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to the molecule's reactivity and stability. wikipedia.orgresearchgate.net |

Note: Specific energy values for this compound require dedicated computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for the experimental characterization of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For substituted barbiturates, the chemical shifts of the butyl group protons would be expected in the range of δ 1.2–1.6 ppm. The chemical shifts are influenced by the electronic environment of the nuclei, which can be accurately modeled using computational methods. ucl.ac.uk These predicted shifts serve as a powerful tool for interpreting experimental NMR spectra. sigmaaldrich.comcarlroth.com

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. For barbituric acid derivatives, characteristic vibrational frequencies include the C=O stretching vibrations around 1700 cm⁻¹ and N-H stretching vibrations between 3100–3300 cm⁻¹. DFT calculations, such as those using the B3LYP method, have been shown to reproduce experimental vibrational wavenumbers with good accuracy. niscpr.res.inmdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value |

| ¹H NMR | Butyl Protons Chemical Shift (δ) | ~1.2-1.6 ppm |

| ¹³C NMR | Carbonyl Carbon Chemical Shift (δ) | >150 ppm |

| IR Spectroscopy | C=O Stretching Frequency (cm⁻¹) | ~1705 cm⁻¹ |

| IR Spectroscopy | N-H Stretching Frequency (cm⁻¹) | ~3190 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. nih.govresearchgate.netrsc.orgrsc.org These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes. Barbituric acid itself has been shown to exhibit conformational flexibility, with the six-membered ring adopting conformations such as envelope and planar forms. figshare.com The butyl chain attached to the nitrogen atom introduces additional degrees of freedom, leading to a more complex conformational space. MD simulations can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets. researchgate.netnih.gov

Theoretical Studies on Molecular Recognition and Non-Covalent Interactions

The biological activity of many molecules is governed by their ability to recognize and bind to specific targets through non-covalent interactions. nih.govrsc.orgrsc.orgmdpi.com Theoretical studies can model these interactions for this compound. The diazinane-trione ring possesses multiple hydrogen bond donor and acceptor sites, primarily the carbonyl oxygens and the N-H groups. nih.gov The butyl group, being lipophilic, can participate in van der Waals and hydrophobic interactions. Computational methods can be used to investigate the formation of hydrogen bonds and other non-covalent interactions with potential binding partners, such as amino acid residues in a protein active site. mdpi.com Understanding these interactions is fundamental for rationalizing any observed biological activity and for the design of new derivatives with enhanced properties. researchgate.net

Prediction and Analysis of Molecular Descriptors Relevant to Chemical Behavior

A variety of molecular descriptors can be calculated to predict the physicochemical properties and chemical behavior of this compound. These descriptors provide a quantitative measure of various molecular characteristics.

Polar Surface Area (PSA): The PSA is a descriptor related to a molecule's ability to permeate cell membranes. It is calculated from the surface contributions of polar atoms. For barbituric acid, the polar surface area is 75.3 Ų. nih.gov

Molecular Polarizability: This descriptor quantifies the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining the strength of non-covalent interactions.

Other relevant descriptors include molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted Molecular Descriptors for Barbituric Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| Barbituric Acid | C₄H₄N₂O₃ nih.gov | 129.08 nih.gov | 75.3 nih.gov |

| 1-But-2-enyl-3-phenyl-1,3-diazinane-2,4,6-trione | C₁₄H₁₄N₂O₃ nih.gov | 258.27 nih.gov | 57.7 nih.gov |

| 2,4,6-Tris(diazo)cyclohexane-1,3,5-trione | C₆N₆O₃ nih.gov | 204.10 nih.gov | 154 nih.gov |

Electrochemical Investigations of 1 Butyl 1,3 Diazinane 2,4,6 Trione

Voltammetric and Potentiometric Characterization of Redox Behavior

The redox behavior of diazinane-trione compounds is complex and can involve both oxidation and reduction processes, which are typically investigated using voltammetric techniques like cyclic voltammetry (CV). While specific CV data for 1-butyl-1,3-diazinane-2,4,6-trione is not extensively detailed in readily available literature, the behavior of the parent compound, barbituric acid, provides significant insights.

Studies on barbituric acid have shown that it can undergo cathodic reduction. For instance, in the context of an electrochemical reaction with 4-chlorobenzaldehyde, a mixture containing barbituric acid exhibited a reduction peak at -0.54 V versus an Ag/AgCl electrode. d-nb.info This suggests that the reaction is initiated by the reduction of the barbituric acid molecule. d-nb.info The general structure of this compound, featuring a diazinane ring with three ketone groups, can undergo reduction and oxidation reactions.

Computational chemistry and voltammetric methods are valuable tools for studying the redox behavior of structurally similar drug compounds. nih.gov For example, studies on tricyclic drugs have shown that the amine moiety is typically the site of oxidation, with oxidation potentials (Ep1a) occurring around 0.69 V to 0.93 V (vs. Ag/AgCl/KClsat). nih.gov These approaches, combining electroanalytical and computational findings, help in elucidating the mechanisms of anodic processes. nih.gov

Analysis of Electrochemical Stability and Redox Potentials

The electrochemical stability of diazinane-triones is a critical factor in their application, particularly in areas like electrosynthesis. The stability of barbituric acid derivatives in aqueous solutions has been shown to be influenced by factors such as pH and temperature. For example, derivatives like amobarbital, barbital (B3395916), and phenobarbital (B1680315) exhibit greater stability and slower degradation rates in a pH range of 8.0-9.5. epa.gov The thermal degradation of amobarbital at pH 10.5 was found to be four times faster than at pH 7.5, while barbital and phenobarbital showed no significant photolytic instability when irradiated. epa.gov

The redox potentials of these compounds are significantly affected by the solvent and the presence of specific ions. Solvent effects on redox properties are a subject of considerable interest, with interactions such as hydrogen bonding, Lewis acid-base interactions, and π-stacking playing crucial roles. researchgate.net For instance, the synergistic effect of acetonitrile (B52724) and perchlorate (B79767) ions has been found to increase the redox potential of the Cu(II)-Cu(I) couple, thereby expanding its oxidative capacity. researchgate.net

Table 1: Factors Influencing Electrochemical Stability of Barbituric Acid Derivatives

| Factor | Influence on Stability | Details | Citation |

|---|---|---|---|

| pH | High | Degradation rates are pH-dependent. Slower degradation is observed between pH 8.0-9.5 for some derivatives. | epa.gov |

| Temperature | High | Thermal degradation increases with temperature. A 10°C rise from 40°C to 50°C caused a 2.8-fold decrease in the shelf-life (t90%) of aprobarbital. | epa.gov |

| Substituents | Moderate | Derivatives with a phenyl group at the C5 position or those with short aliphatic side chains tend to have less stability in solution. | epa.gov |

| Light | Low | Barbital and phenobarbital did not exhibit significant photolytic instability upon irradiation. | epa.gov |

Exploration of Electrosynthetic Pathways and Electro-catalyzed Reactions Involving Diazinane-Triones

Electrosynthesis offers a green and efficient alternative for synthesizing derivatives of diazinane-triones. An electrochemical method has been developed for the synthesis of 5-benzylidenebarbiturates by reacting barbituric acid and various aldehydes. d-nb.info This catalyst-free method, conducted in water, yields highly pure products in a short time. d-nb.info The process involves the cathodic reduction of barbituric acid to form an anion, which then reacts with the aldehyde. d-nb.info

Another significant electrosynthetic application is the thiocyanation of barbituric acids. researchgate.netnih.gov This process is carried out in an undivided cell under constant current conditions, using ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), which serves as both the source of the thiocyanate group and the electrolyte. researchgate.netnih.gov The reaction starts with the anodic generation of thiocyanogen (B1223195) ((SCN)₂), which then adds to the enol tautomer of barbituric acid to produce a variety of thiocyanated derivatives with yields ranging from 18-95%. researchgate.netnih.gov

Electrochemical methods have also been employed to create complex spirocyclic barbituric acid derivatives. For example, the electrooxidation of caffeic acid in the presence of barbituric acid derivatives acting as nucleophiles has been used to produce spiro compounds in excellent yields (93–99%). mdpi.com

Influence of Electrolyte Systems and Solvents on Electrochemical Behavior

In the electrosynthesis of 5-benzylidenebarbiturates, various electrolytes were tested, including sodium bromide (NaBr), sodium chloride (NaCl), potassium iodide (KI), and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆). d-nb.info While NaBr and NBu₄PF₆ gave similar high yields (around 80%), NaBr was chosen as the optimal electrolyte due to its availability and cost-effectiveness. d-nb.info The use of water as a solvent in this process highlighted its role in increasing the greenness of the reaction. d-nb.info

For the electrochemical thiocyanation of barbituric acids, acetic acid was found to be the best solvent, yielding better results than methanol, ethanol, or water/isopropanol mixtures. researchgate.net Ammonium thiocyanate (NH₄SCN) played a dual role as both the reactant and the supporting electrolyte, proving highly efficient at high current densities. researchgate.netnih.gov

Table 2: Effect of Solvent and Electrolyte on Electrosynthesis of Barbiturate (B1230296) Derivatives

| Reaction | Optimal Solvent | Optimal Electrolyte | Key Findings | Citation |

|---|---|---|---|---|

| Synthesis of 5-Benzylidenebarbiturates | Water | Sodium Bromide (NaBr) | Water proved to be a green solvent. NaBr was cost-effective and provided high yields (80%). | d-nb.info |

| Thiocyanation of Barbituric Acids | Acetic Acid | Ammonium Thiocyanate (NH₄SCN) | Acetic acid provided the highest yield (42% for one derivative). NH₄SCN served a dual role as reactant and electrolyte. | researchgate.net |

Supramolecular Chemistry and Non Covalent Interactions of 1 Butyl 1,3 Diazinane 2,4,6 Trione

Analysis of Hydrogen Bonding Networks in Crystalline and Self-Assembled States

The supramolecular assembly of 1-Butyl-1,3-diazinane-2,4,6-trione is primarily governed by hydrogen bonding. The diazinane-trione ring contains one secondary amine (N-H) group, which acts as a hydrogen bond donor, and three carbonyl (C=O) groups, which are effective hydrogen bond acceptors. This arrangement facilitates the formation of robust and directional intermolecular connections.

In the crystalline state, molecules of this type are expected to form extensive networks. The most prominent interaction is the N-H···O hydrogen bond. Based on studies of related heterocyclic compounds like triazines and other diazinane derivatives, these interactions lead to well-defined supramolecular patterns such as one-dimensional chains or two-dimensional sheets. researchgate.netrsc.org For instance, in the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, distinct N-H···O and N-H···N hydrogen bonds create specific R²₂(8) graph-set motifs, forming supramolecular ribbons. researchgate.net While this compound lacks the multiple amino groups of that example, its single N-H donor and multiple C=O acceptors can still produce predictable chain or catemer motifs.

Weaker C-H···O interactions also contribute to the stability of the crystal lattice. These can involve the hydrogen atoms on the butyl chain or the methylene (B1212753) group within the diazinane ring interacting with the carbonyl oxygen atoms of adjacent molecules. Studies on similar N-substituted triazinanes have shown that C-H···O bonds are crucial in directing the packing of molecules into 1D chains. conicet.gov.ar

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound (based on related structures)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Assembly |

| Strong H-Bond | N-H | C=O | 2.8 - 3.1 | Formation of primary chains/sheets |

| Weak H-Bond | C-H (ring) | C=O | 3.0 - 3.4 | Stabilization of primary motifs |

| Weak H-Bond | C-H (butyl) | C=O | 3.0 - 3.4 | Inter-chain/inter-sheet packing |

Data inferred from studies on analogous heterocyclic systems. researchgate.netconicet.gov.arresearchgate.net

Investigation of π-π Stacking Interactions and Aromatic Stacking Phenomena

An essential aspect of the supramolecular chemistry of this compound is the absence of π-π stacking interactions. π-π stacking is a non-covalent interaction that occurs between aromatic or other π-conjugated systems. mdpi.com It is a critical force in the stabilization of DNA helical structures, protein folding, and the crystal engineering of many organic materials. mdpi.commdpi.com

The structure of this compound lacks any aromatic rings or extended conjugated π-systems. The diazinane-trione ring is saturated, and the butyl group is aliphatic. Therefore, it cannot participate in the face-to-face or edge-to-face orbital overlap that characterizes classical π-π stacking.

For comparison, related barbiturate (B1230296) derivatives that incorporate aromatic substituents, such as 1-But-2-enyl-3-phenyl-1,3-diazinane-2,4,6-trione, would be expected to exhibit π-π stacking due to the presence of the phenyl group. nih.gov In such cases, the stacking between the phenyl rings of adjacent molecules would be a significant factor in controlling the crystal packing, often in conjunction with hydrogen bonding. The study of non-covalent interactions in oxadiazole systems, for example, shows that (heterocycle)···(aromatic) π-π interactions can be readily identified and quantified using X-ray diffraction and computational methods. mdpi.com The lack of such a feature in this compound means its solid-state assembly is driven exclusively by hydrogen bonding and van der Waals forces.

Host-Guest Chemistry and Molecular Recognition Studies with Designed Receptors

The structure of this compound makes it a candidate for participation in host-guest chemistry, acting primarily as a guest molecule. Its modest size and defined regions of polarity and non-polarity allow it to fit within the cavities of larger host molecules.

For instance, hosts like cyclodextrins, which possess a hydrophobic inner cavity and a hydrophilic exterior, could encapsulate the butyl group of the molecule. researchgate.net This inclusion would be driven by the hydrophobic effect, sequestering the nonpolar alkyl chain from an aqueous environment, while the more polar diazinane-trione headgroup could remain at the rim of the cyclodextrin (B1172386), potentially forming hydrogen bonds with the host's hydroxyl groups.

Conversely, the diazinane-trione ring itself possesses features that could allow it to act as a receptor for specific guests. The three carbonyl oxygen atoms are Lewis basic sites and could coordinate to metal cations. The N-H group and the carbonyls provide a well-defined array of hydrogen bond donors and acceptors, enabling the recognition and binding of complementary molecules, such as ureas or amides, through specific hydrogen-bonding patterns. While specific studies on this compound as a designed receptor are not documented, the principles of molecular recognition suggest its potential for such applications. researchgate.net

Principles of Self-Assembly and Self-Organization in Diazinane-Trione Systems

Self-assembly in systems containing this compound is dictated by the encoding of information within its molecular structure. The primary drivers of self-organization are the strong, directional N-H···O hydrogen bonds.

The formation of predictable supramolecular architectures from basic building blocks is a core concept in supramolecular chemistry. researchgate.net For diazinane-trione systems, self-assembly proceeds via the iterative formation of these hydrogen bonds, leading to ordered, higher-dimensional structures.

Primary Motif Formation: The initial interaction between two molecules likely involves the formation of a dimer or a catemer linked by N-H···O bonds.

Propagation: These initial motifs can propagate into one-dimensional tapes or ribbons. The orientation of the butyl groups (either alternating on opposite sides of the tape or aligned on the same side) would influence how these tapes subsequently pack.

Higher-Order Organization: The 1D tapes can organize into 2D sheets or 3D networks through weaker C-H···O interactions and van der Waals packing of the butyl chains. The lipophilic butyl groups may segregate into layers, alternating with hydrophilic layers composed of the hydrogen-bonded diazinane-trione rings.

This hierarchical assembly process, from molecule to primary motif to final crystal lattice, is a hallmark of self-organizing molecular systems.

Table 2: Driving Forces in the Self-Assembly of this compound

| Interaction | Strength | Directionality | Role in Self-Assembly |

| N-H···O Hydrogen Bond | Strong | High | Directs formation of primary 1D motifs (tapes/ribbons) |

| C-H···O Hydrogen Bond | Weak | Moderate | Cross-links 1D motifs into 2D/3D arrays |

| Van der Waals Forces | Weak | Low | Space-filling; influences packing efficiency and density |

| Hydrophobic Effect | Variable | Low | Drives aggregation of butyl groups in polar solvents |

Formation and Characterization of Cocrystals and Inclusion Complexes

The ability of this compound to form robust hydrogen bonds makes it an excellent candidate for creating cocrystals. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. jyu.fi

By combining this compound with a complementary molecule (a coformer), new crystalline materials with potentially altered physical properties (e.g., solubility, stability) can be designed. Suitable coformers would possess hydrogen bond donor or acceptor groups that are complementary to the diazinane-trione ring.

Potential Coformers:

Carboxylic Acids (e.g., Sorbic Acid): The acid's O-H group can donate a hydrogen bond to a carbonyl oxygen of the diazinane-trione, while the acid's carbonyl can accept a hydrogen bond from the N-H group, forming a stable hydrogen-bonded synthon. researchgate.net

Amides or Ureas: These molecules offer N-H donors and C=O acceptors that can form complementary patterns with the target molecule.

Pyridine (B92270) Derivatives: The nitrogen atom in a pyridine ring can act as a hydrogen bond acceptor for the N-H group.

The formation of an inclusion complex , as discussed in host-guest chemistry, is another possibility. In such a complex, the entire molecule acts as a "guest" and is encapsulated within a larger "host" molecule like a cyclodextrin or a calixarene. researchgate.net Characterization of these complexes would involve techniques such as ¹H NMR spectroscopy, which would show shifts in the proton signals of both the host and guest upon complexation, and fluorescence spectroscopy if a fluorescent host is used. The formation of these complexes is typically driven by a combination of hydrogen bonding and van der Waals or hydrophobic interactions.

Role and Potential Applications of 1 Butyl 1,3 Diazinane 2,4,6 Trione in Diverse Chemical Sciences

Utility as a Key Synthetic Intermediate in Complex Organic Synthesis

The barbiturate (B1230296) scaffold is a well-established platform in organic synthesis, and 1-butyl-1,3-diazinane-2,4,6-trione is a valuable intermediate for creating more elaborate molecular architectures. mdpi.com Its chemical reactivity, which includes the potential for oxidation, reduction, and substitution, allows for diverse functionalization. The synthesis of this compound itself is typically achieved through the condensation of N-butylurea with a malonic acid derivative, such as diethyl malonate. uni-muenchen.dechegg.comreddit.com

A notable application of this compound is in the synthesis of sophisticated molecular catalysts. For instance, it has been used as a key reactant in the preparation of molecular flavin catalysts. rsc.org In a multi-step synthesis, N-butylbarbituric acid is reacted with a substituted diamine in the presence of a ruthenium trichloride (B1173362) catalyst and an oxidant to form the isoalloxazine core of the flavin. rsc.org These synthetic flavins are then investigated for their catalytic activity in C-H functionalization and the derivatization of complex molecules like dehydroamino acids. rsc.org

The general reactivity of the barbiturate core allows for various synthetic transformations, making N-substituted derivatives like this compound useful starting materials. The substitution pattern, particularly at the nitrogen atoms, can influence the reactivity and solubility of the molecule. For example, in certain reactions, N-alkylated barbituric acids react faster than the parent, unsubstituted compound. mdpi.com This tunability makes them attractive for constructing a library of compounds with diverse properties and applications, including spiro-heterocycles and other complex structures through cycloaddition and annulation reactions. mdpi.comresearchgate.net

Table 1: Synthesis of Flavin Catalyst from this compound

| Reactants | Reagents/Conditions | Product | Application of Product | Reference |

|---|

Potential in Materials Science (e.g., as components in polymer synthesis, functional additives)

The application of barbituric acid derivatives extends into the realm of materials science, particularly in polymer chemistry. mdpi.com These compounds have been identified as key components in polymerization initiating systems. A patent describes polymerizable compositions where salts of barbituric acid derivatives are part of a redox-initiating system used to cure materials like methacrylates. google.com In these systems, the barbiturate derivative, in combination with an ethylenically unsaturated compound with acid functionality, initiates the polymerization process. google.com

While research specifically detailing this compound in polymer applications is emerging, the broader class of barbiturates serves as precursors for polymers and functional additives. google.comunicam.it For example, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, a related triazine trione (B1666649), is employed as a crosslinking agent to enhance the properties of polymer composites. Another derivative, 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione, is used as a high-performance antioxidant additive in plastics. usp.org The structural features of this compound, including its heterocyclic core and reactive sites, suggest its potential for similar applications, such as a monomer in condensation polymerization or as an additive to modify polymer properties.

Table 2: Examples of Related Compounds in Materials Science

| Compound | Role in Materials Science | Application | Reference |

|---|---|---|---|

| Salts of Barbituric Acid Derivatives | Component of redox-initiating system | Curing of methacrylate (B99206) compositions | google.com |

| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Crosslinking agent / Monomer | Synthesis of polylactic acid composites and ionogels | N/A |

Considerations for Catalytic Applications and Ligand Design in Transition Metal Chemistry

The diazinane-trione structure of this compound, with its nitrogen and oxygen atoms, presents multiple potential coordination sites, making it an interesting candidate for ligand design in transition metal chemistry. The broader family of diazines and triazines is increasingly recognized for its role in creating ligands for metal-mediated catalytic transformations. nih.gov These ligands can sometimes outperform their more common pyridine-based counterparts or open up new catalytic pathways. nih.gov

Research has demonstrated that barbituric acid derivatives can form stable complexes with a variety of transition metals, including cobalt(II), copper(II), nickel(II), iron(III), and manganese(II). academicjournals.org For instance, arylhydrazones of barbituric acid have been used to synthesize water-soluble Cu(II) and Co(II) complexes. unicam.it These complexes, where the barbiturate-based ligand coordinates to the metal center, have shown catalytic activity in the oxidation of cyclohexane (B81311). unicam.it The coordination can occur through different modes, involving the deprotonated nitrogen and/or oxygen atoms of the barbiturate ring. uni-muenchen.deunicam.it

The N-butyl group in this compound can influence the steric and electronic properties of the resulting metal complex, thereby tuning its stability and catalytic activity. While direct catalytic applications of this compound complexes are a developing area of research, the established coordination chemistry of barbiturates provides a strong foundation. uni-muenchen.deacademicjournals.org The ability to form complexes, such as aminobisphenolato ligands bridged by a tetrahydropyrimidine (B8763341) ring, which show catalytic activity in olefin polymerization and other reactions, highlights the potential of diazinane-based ligands. nih.gov The synthesis of palladium complexes for asymmetric allylic alkylation reactions further underscores the utility of barbituric acid derivatives in catalysis. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione |

| 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione |

| 5-(2-(2-hydroxyphenyl)hydrazono) pyrimidine-2,4,6(1H,3H,5H)-trione |

| Barbituric acid |

| Dehydroamino acid |

| Diethyl malonate |

| N-butylbarbituric acid |

| N-butylurea |

| Ruthenium trichloride |

| Sodium |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-butyl-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of nitrogen-substituted diazinane-triones often involves alkylation of barbituric acid derivatives. For example, carbodiimide-mediated coupling (e.g., using Hünig’s base and benzotriazole) with tert-butyl esters can introduce substituents at the 1-position . Reaction parameters such as temperature (60–80°C) and solvent polarity significantly affect regioselectivity and purity. Post-synthesis purification via column chromatography (e.g., petroleum ether/Et₂O gradients) is recommended to isolate the target compound .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL-97) is the gold standard for structural elucidation. Crystallization in polar aprotic solvents (e.g., DMSO/EtOH mixtures) yields suitable crystals. Data refinement should account for intramolecular interactions, such as C–H⋯O bonds, which influence planarity and packing . Displacement parameters and hydrogen-bonding networks are critical for validating molecular geometry .

Q. What spectroscopic techniques are reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can identify substituent effects on chemical shifts (e.g., δ 1.2–1.6 ppm for butyl protons) .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 3100–3300 cm⁻¹ (N–H) confirm the trione backbone .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 212.246 for [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How do computational methods predict tautomeric equilibria and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models tautomer stability and frontier molecular orbitals. Solvent effects (e.g., PCM for water) refine predictions of keto-enol equilibria. Electron-withdrawing groups at the 1-position reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions .

Q. What strategies address discrepancies in reported physicochemical data (e.g., melting points) for diazinane-trione derivatives?

- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies phase transitions, while HPLC (C18 column, acetonitrile/water gradient) quantifies purity . Cross-validation with XRPD (X-ray powder diffraction) distinguishes crystalline forms .

Q. How do substituent variations at the 1-position impact biological activity in diazinane-triones?

- Methodological Answer : Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) reveal that bulky alkyl groups (e.g., butyl) at the 1-position reduce metabolic clearance compared to methyl or ethyl analogs. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., GABA receptors) highlights steric and electronic interactions .

Data Analysis and Experimental Design

Q. How to design experiments for optimizing catalytic synthesis of this compound?

- Methodological Answer : Employ a Design of Experiments (DoE) approach. Variables include catalyst loading (e.g., Rh(III) complexes), solvent (DMF vs. THF), and reaction time. Response Surface Methodology (RSM) identifies optimal conditions for yield (e.g., 96% achieved in Rh-catalyzed annulations) .

Q. What electrochemical methods evaluate the corrosion inhibition efficiency of diazinane-triones?

- Methodological Answer : Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) in NaCl solutions quantify inhibition efficiency. Adsorption isotherms (e.g., Langmuir) correlate surface coverage with substituent hydrophobicity. IR and SEM-EDX post-analysis confirm inhibitor film formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.